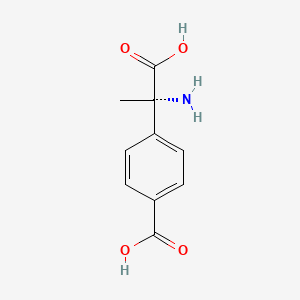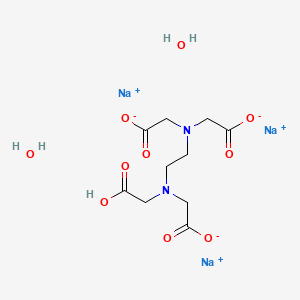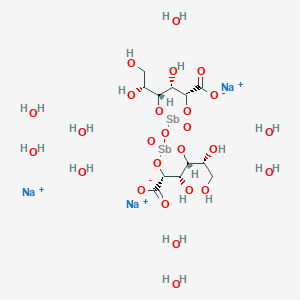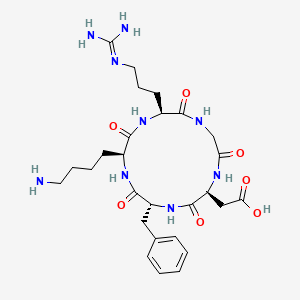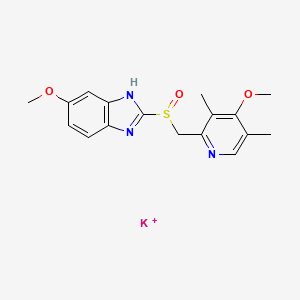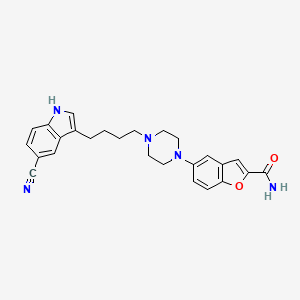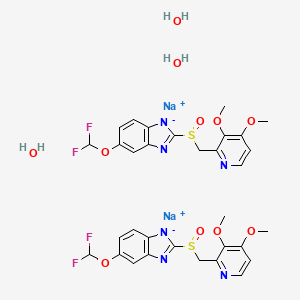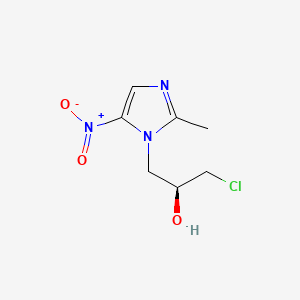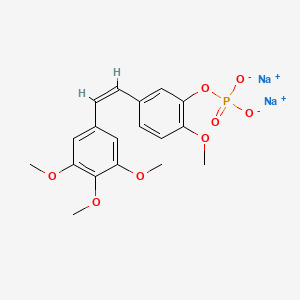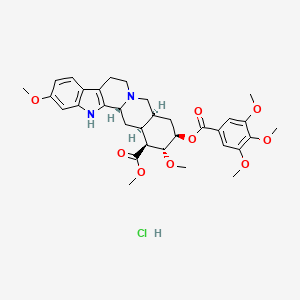
Nitrocaramiphen hydrochloride
Vue d'ensemble
Description
Nitrocaramiphen hydrochloride is a selective M1 receptor antagonist . It has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.87 . It inhibits the hyperpolarizing effect of muscarine in muscle fibers .
Molecular Structure Analysis
The molecular structure of Nitrocaramiphen hydrochloride is represented by the formula C18H27ClN2O4 . This indicates that it contains 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Nitrocaramiphen hydrochloride is a powder with a molecular weight of 370.87 . It has a molecular formula of C18H26N2O4.ClH . Its solubility in DMSO is 10 mg/mL and in water is 8.33 mg/mL .Applications De Recherche Scientifique
Muscarinic Receptor Selectivity
Nitrocaramiphen hydrochloride has been examined for its affinity at muscarinic M1, M2, and M3 receptor subtypes in radioligand binding assays. It shows a high affinity for M1 sites, with a 71-fold selectivity over M2, and a 10-fold selectivity for the M1 over the M3 subtype, indicating its potential as a ligand for studying M1 receptors in the brain (Hudkins, Stubbins, & DeHaven-Hudkins, 1993).
Congenital Malformations Research
Nitrofen, a related compound, is known for its potent teratogenic activity in rats, causing abnormal development of the heart, kidneys, diaphragm, and lung. This suggests a role for nitrocaramiphen in research on teratogenic effects and embryonic differentiation processes (Manson, 1986).
Cardiovascular Anomalies in Animal Models
Nitrofen, another compound similar to nitrocaramiphen, has been used to induce congenital cardiovascular anomalies in rat fetuses. This has implications for nitrocaramiphen's potential use in embryological studies and investigations of congenital cardiovascular anomalies (Kim, Suh, & Chi, 1999).
Nitrophen Synthesis Research
Research on nitrophen, a herbicide related to nitrocaramiphen, includes studies on its synthesis using energy-efficient methods, indicating a potential area for the development of eco-friendly synthesis techniques for related compounds like nitrocaramiphen (Yadav & Motirale, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQWACGTGFICFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrocaramiphen hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




